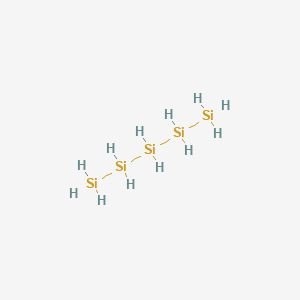
S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate: is an organic compound that belongs to the class of thioesters It is characterized by the presence of a 4-chlorobenzene ring attached to a carbothioate group, which is further linked to a 2-methylpropyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate typically involves the reaction of 4-chlorobenzoyl chloride with 2-methylpropyl thiol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
4-chlorobenzoyl chloride+2-methylpropyl thiol→S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of the thioester group can yield the corresponding alcohol and thiol. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzene ring. Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thioesters and related compounds.
Biology: The compound can be used in studies involving enzyme inhibition, as thioesters are known to interact with various biological targets.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate involves its interaction with nucleophiles and electrophiles. The thioester group is particularly reactive, allowing the compound to participate in various chemical reactions. In biological systems, the compound may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
- S-(2-Methylpropyl) 4-methylbenzene-1-carbothioate
- S-(2-Methylpropyl) 4-nitrobenzene-1-carbothioate
- S-(2-Methylpropyl) 4-bromobenzene-1-carbothioate
Comparison: S-(2-Methylpropyl) 4-chlorobenzene-1-carbothioate is unique due to the presence of the chlorine atom on the benzene ring, which can influence its reactivity and interactions. Compared to its methyl, nitro, and bromo analogs, the chloro derivative may exhibit different electronic and steric effects, affecting its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
920505-15-3 |
|---|---|
Molekularformel |
C11H13ClOS |
Molekulargewicht |
228.74 g/mol |
IUPAC-Name |
S-(2-methylpropyl) 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C11H13ClOS/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI-Schlüssel |
JMDSJOWLNZVABC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CSC(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


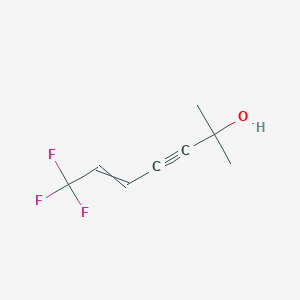
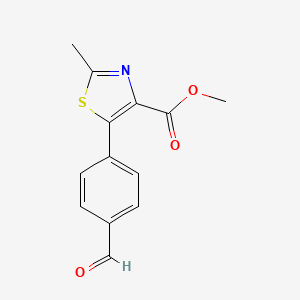


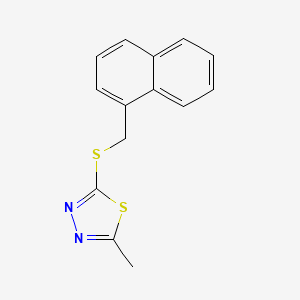
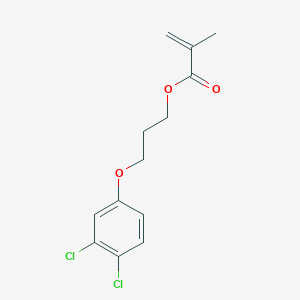

![5-[(4-Nitrophenyl)diazenyl]quinolin-8-ol;phosphoric acid](/img/structure/B14176404.png)
![3-(4-Methylphenyl)-2-propan-2-ylchromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B14176406.png)
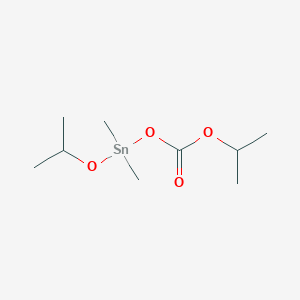
![5-Chloro-2-[(2-methyl-2h-tetrazol-5-yl)methyl]-3-nitropyridine](/img/structure/B14176416.png)
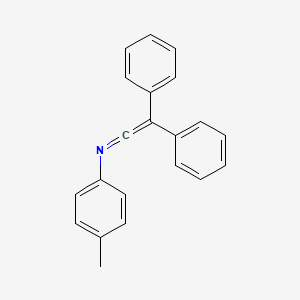
![3-(2-Methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B14176421.png)
